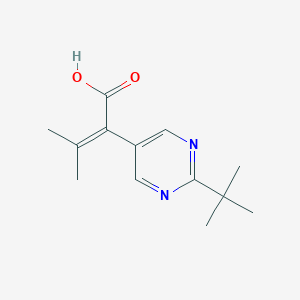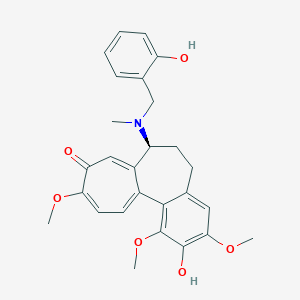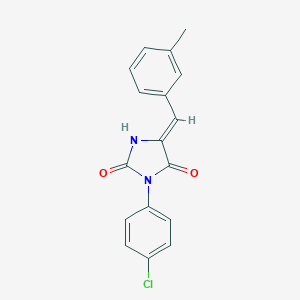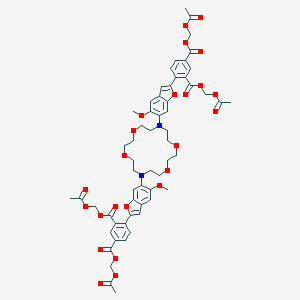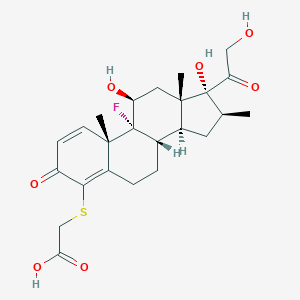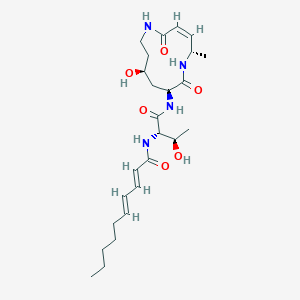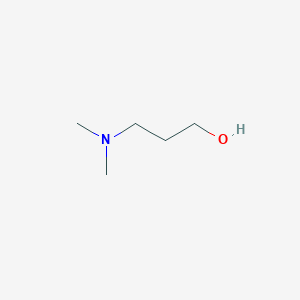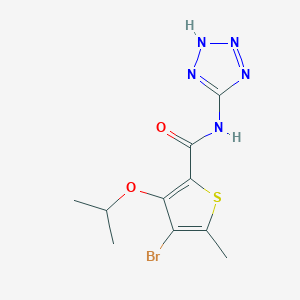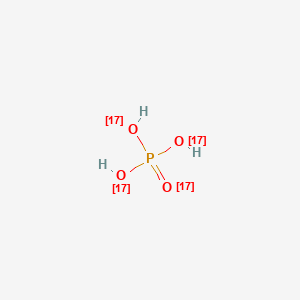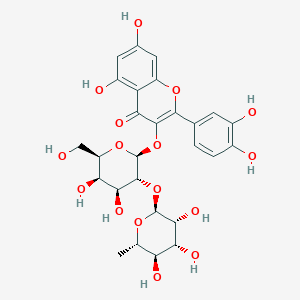
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Overview
Description
ICARISIDE II is an active flavonoid compound extracted from the traditional Chinese medicinal herb Epimedii. It possesses multiple biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic properties . ICARISIDE II has gained significant attention in recent years due to its potential therapeutic effects, particularly in inducing apoptosis and inhibiting proliferation in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
ICARISIDE II can be prepared through enzymatic hydrolysis of its precursor, epimedin C. The process involves the use of β-dextranase in a biphase system constructed with propyl acetate and HAc-NaAc buffer (pH 4.5) (3:2, v/v). The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate of 91.69% .
Industrial Production Methods
The industrial production of ICARISIDE II involves a similar enzymatic hydrolysis process, which is efficient and promising for large-scale applications. The procedure is simplified compared to conventional methods, making it suitable for industrial use .
Chemical Reactions Analysis
Types of Reactions
ICARISIDE II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects.
Common Reagents and Conditions
Oxidation: ICARISIDE II can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ICARISIDE II, which may exhibit enhanced or modified biological activities.
Scientific Research Applications
ICARISIDE II has been extensively studied for its scientific research applications in various fields:
Chemistry: ICARISIDE II is used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Medicine: ICARISIDE II has potential therapeutic applications in treating cancers, myocardial infarction, and Alzheimer’s disease
Mechanism of Action
ICARISIDE II exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by targeting signaling pathways such as STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin . Additionally, it modulates the Akt-FOXO3a pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation . ICARISIDE II also activates the AMPK/PGC-1α pathway, providing cardioprotective effects in myocardial infarction .
Comparison with Similar Compounds
ICARISIDE II is often compared with other flavonoid compounds such as icariin and icaritin. While all three compounds exhibit anti-cancer properties, ICARISIDE II is unique in its ability to target multiple signaling pathways simultaneously, making it a promising lead compound for anticancer therapy . Similar compounds include:
Icariin: Known for its aphrodisiac properties and broad therapeutic capabilities.
Icaritin: Exhibits anti-cancer activity and is efficient at targeting cancer stem cells and drug-resistant cancer cells.
ICARISIDE II stands out due to its extensive pharmacological activities and potential for therapeutic applications in various diseases.
Properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-KLUVJTJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151840 | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117611-67-3 | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione](/img/structure/B49541.png)
![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)
